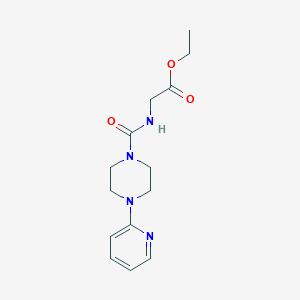

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate

Description

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate (CAS: 1023200-35-2, molecular formula: C₁₄H₂₀N₄O₃) is a piperazine-derived compound featuring a pyridyl substituent on the piperazine ring, a carbonylamino linker, and an ethyl ester group . The compound’s synthetic accessibility and modular structure make it a candidate for medicinal chemistry optimization, particularly in neuropharmacology.

Properties

IUPAC Name |

ethyl 2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-2-21-13(19)11-16-14(20)18-9-7-17(8-10-18)12-5-3-4-6-15-12/h3-6H,2,7-11H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDPKJTWCLVRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ester compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridyl group, converting it to a piperidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other ester derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Ammonia or primary amines in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various amides or ester derivatives.

Scientific Research Applications

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Substituents: Pyridyl Group: Enhances π-π stacking and receptor binding (cf. 18F-FCWAY in , which uses a methoxyphenyl-piperazine for 5-HT₁A receptor targeting). Carbonylamino Linker: Contrasts with urea derivatives like (2-(pyridin-2-yl)ethyl)urea (), which may exhibit different hydrogen-bonding profiles . Ester Group: Shared with compounds such as Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate (CAS: 1023021-15-9, ), but substituents on the piperazine (e.g., formyl vs. pyridyl) alter reactivity and solubility .

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Data

Notes:

Biological Activity

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N4O3

- Molecular Weight : 290.32 g/mol

This compound features a piperazine ring substituted with a pyridine moiety, which is known to enhance biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and pyridine derivatives. This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition, with an IC50 value in the range of 45–97 nM.

- HCT-116 (Colon Cancer) : Similar cytotoxic effects were noted, with IC50 values ranging from 6–99 nM.

- HepG-2 (Liver Cancer) : Moderate activity was observed with IC50 values between 48–90 nM, indicating a selective potency against certain cancer types .

The mechanism through which this compound exerts its anticancer effects involves:

- CDK Inhibition : The compound acts as a cyclin-dependent kinase (CDK) inhibitor, crucial for cell cycle regulation. It has shown specific inhibition against CDK2, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound resulted in increased early and late apoptosis rates in treated cells compared to controls .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45–97 | CDK Inhibition |

| HCT-116 | 6–99 | CDK Inhibition |

| HepG-2 | 48–90 | Moderate Activity |

Case Study 1: MCF-7 Cell Line Analysis

In a study investigating the effects of this compound on MCF-7 cells, researchers observed a dose-dependent decrease in cell viability. The study utilized various concentrations, demonstrating that higher doses significantly induced apoptosis as evidenced by annexin V staining.

Case Study 2: HCT-116 Cell Line Response

Another study focused on HCT-116 cells revealed that treatment with the compound led to cell cycle arrest at the G1 phase. This was confirmed through DNA content analysis via flow cytometry, which showed an increase in the percentage of cells in the G0/G1 phase post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.